molecular formula C13H14N2O4S2 B15318648 Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- CAS No. 92386-68-0

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-

Cat. No.: B15318648
CAS No.: 92386-68-0
M. Wt: 326.4 g/mol
InChI Key: PIDIMIVLSCDEIN-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The compound Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-, features a 4-methyl substituent on the benzene ring and an N-linked 4-(aminosulfonyl)phenyl group. This structural motif is critical for its biological interactions, particularly as an inhibitor of enzymes like carbonic anhydrase (CA) and phospholipase A2 (PLA2) .

Properties

CAS No.

92386-68-0

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O4S2/c1-10-2-6-13(7-3-10)21(18,19)15-11-4-8-12(9-5-11)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17)

InChI Key

PIDIMIVLSCDEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent variations. Below is a detailed comparison with structurally related analogs:

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key References
N-[4-(Aminosulfonyl)phenyl]-4-methyl- (Target) 4-Me, N-4-(SO₂NH₂)Ph C₁₃H₁₃N₂O₄S₂ Not reported ~90%*
N-[4-(Aminosulfonyl)phenyl]-β-D-glucosamine (7k) 2-Nitrobenzenesulfonyl C₁₉H₂₂N₄O₈S₂ 169.7–171.7 32.45
N-[4-(Aminosulfonyl)phenyl]-β-D-glucosamine (7n) 2-Naphthylsulfonyl C₂₃H₂₄N₂O₇S₂ 182.7–184.6 34.76
N-(4-Trifluoromethylphenyl)-4-aminobenzenesulfonamide 4-CF₃Ph C₁₃H₁₁F₃N₂O₂S Not reported Not reported
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide 4-Cl, N-4-(NMe₂)Ph C₁₄H₁₅ClN₂O₂S Not reported Not reported

*Inferred from analogous synthesis in and .

Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Nitro (7k) and trifluoromethyl () groups reduce electron density, enhancing stability and enzyme binding via dipole interactions.
  • Hydrophobic Substituents : Methyl (Target) and naphthyl (7n) groups improve lipophilicity, favoring membrane penetration .
  • Melting Points : Bulky substituents (e.g., naphthyl in 7n) increase melting points due to enhanced crystal packing .
Table 2: Enzyme Inhibition Data
Compound Name Target Enzyme IC₅₀ / Inhibition Potency Key References
Target Compound (Putative) Carbonic Anhydrase IX Not reported
ER-3826 () Phospholipase A2 0.009 µM
N-Substituted β-D-glucosamine derivatives (7k–7p) Carbonic Anhydrase IX Moderate to high
4-[N-Methyl-N-(propenoyl)]benzenesulfonamides Phospholipase A2 0.028–0.009 µM
Key Observations:
  • Carbonic Anhydrase Inhibition : The target compound’s dual sulfonamide groups may enhance CA binding via zinc coordination, similar to β-D-glucosamine derivatives in .
  • Phospholipase A2 Inhibition : Substituents like phenylalkyl piperidine (ER-3826) drastically improve potency due to optimized hydrophobic and steric interactions .

Structural Modifications and Drug Design

  • Aromatic vs. Aliphatic Chains : Aliphatic chains (e.g., ethyl in ) improve solubility but reduce target affinity compared to aromatic groups .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound N-[4-(aminosulfonyl)phenyl]-4-methyl-benzenesulfonamide, examining its biological activity through various studies, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The compound N-[4-(aminosulfonyl)phenyl]-4-methyl-benzenesulfonamide has a complex structure that contributes to its biological efficacy. The presence of the sulfonamide group is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzenesulfonamide derivatives. For instance, a study reported that certain derivatives exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.28 to 6.72 mg/mL, indicating potent activity against pathogenic microorganisms .

CompoundMIC (mg/mL)Active Against
4d6.72E. coli
4h6.63S. aureus
4e6.63C. albicans
4a6.67P. aeruginosa
4f6.63B. subtilis

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives has been explored using in vivo models. One study demonstrated that specific compounds significantly inhibited carrageenan-induced rat paw edema, achieving inhibition rates of up to 94% at various time points . This suggests that these compounds can effectively modulate inflammatory responses.

3. Anticancer Activity

Significant findings have emerged regarding the anticancer properties of N-[4-(aminosulfonyl)phenyl]-4-methyl-benzenesulfonamide derivatives. A notable study indicated that one derivative (designated as 4e ) induced apoptosis in MDA-MB-231 breast cancer cells, with a remarkable increase in annexin V-FITC positive cells from 0.18% to 22.04% . This underscores the potential of benzenesulfonamides in cancer therapy.

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds have been investigated through various approaches:

  • Enzyme Inhibition : Some benzenesulfonamides demonstrate selective inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX . This selectivity is crucial for therapeutic applications targeting cancer cells.
  • Cardiovascular Effects : Research utilizing isolated rat heart models has shown that certain derivatives can decrease perfusion pressure and coronary resistance, indicating potential cardiovascular benefits . The interaction with calcium channels was suggested as a mechanism for these effects.

Case Studies

Several case studies highlight the diverse applications of benzenesulfonamide derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various derivatives showed that modifications at specific positions significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro experiments on different cancer cell lines demonstrated that certain benzenesulfonamides could induce apoptosis and inhibit cell proliferation effectively.

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(aminosulfonyl)phenyl]-4-methylbenzenesulfonamide derivatives?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, derivatives can be prepared by reacting benzenesulfonamide precursors with substituted β-D-glucosamine thioureas under reflux conditions in ethanol or dimethylformamide (DMF). Key steps include:

  • Using triethylamine as a base to facilitate sulfonamide bond formation.
  • Refluxing at 60–80°C for 5–7 hours to optimize yields (e.g., 31–44% yields for glucosamine-thiourea derivatives) .
  • Monitoring reactions via TLC with chloroform:methanol (4.8:0.2) solvent systems .

Q. What spectroscopic methods are employed to confirm the structure and purity of benzenesulfonamide derivatives?

Characterization relies on:

  • 1H/13C-NMR : To confirm substituent integration and chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, thiourea NH signals at δ 9.5–10.2 ppm) .
  • HRMS (ESI) : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses within 2 ppm error) .
  • Melting point analysis : To assess purity (e.g., derivatives with sharp melting points between 159–184°C indicate high crystallinity) .

Q. What are the common challenges in the purification of benzenesulfonamide derivatives, and how are they addressed?

Challenges include low solubility in polar solvents and byproduct contamination. Solutions involve:

  • Recrystallization : Using ethanol or ethyl acetate to isolate pure solids .
  • Column chromatography : Employing silica gel with gradient elution (e.g., hexane:ethyl acetate mixtures) for polar derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing N-substituted benzenesulfonamide derivatives?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
  • Catalyst use : Glacial acetic acid (0.05–0.1 mL) enhances cyclization efficiency in pyrazoline derivatives .
  • Stoichiometric adjustments : A 1:1.1 molar ratio of ketone to hydrazine precursors reduces unreacted starting material .

Q. What strategies are used to evaluate the inhibitory activity of benzenesulfonamide derivatives against enzymes like carbonic anhydrase IX?

Methods include:

  • Enzyme inhibition assays : Measuring IC50 values via stopped-flow CO2 hydrase methods (e.g., derivatives with nitro or cyano substituents showing IC50 < 10 nM) .
  • Molecular docking : Using AutoDock Vina to predict binding affinities to the enzyme’s active site (e.g., sulfonamide groups forming hydrogen bonds with Zn²+ ions) .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of benzenesulfonamide compounds?

Substituent effects are systematically studied via:

  • Electron-withdrawing groups (e.g., -NO2, -CN) : Enhance enzyme inhibition by increasing electrophilicity at the sulfonamide sulfur .
  • Bulkier substituents (e.g., naphthyl) : May reduce cellular permeability but improve target selectivity .

Q. What computational methods (e.g., molecular docking, QSAR) are applied to predict the bioactivity of benzenesulfonamide derivatives?

Advanced approaches include:

  • QSAR models : Using topological descriptors (e.g., Wiener index) to correlate substituent patterns with IC50 values .
  • Density Functional Theory (DFT) : Calculating charge distribution to identify reactive sites for structural optimization .

Q. How can contradictory data from different synthetic batches be analyzed to improve reproducibility?

Contradictions (e.g., yield fluctuations) are addressed by:

  • Reaction monitoring : Real-time TLC or HPLC to track intermediate formation .
  • Statistical design of experiments (DoE) : Identifying critical factors (e.g., temperature, solvent volume) via factorial analysis .

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